molecular formula C18H21N5S2 B2861407 4,6-dimethyl-2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine CAS No. 868222-00-8

4,6-dimethyl-2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Cat. No. B2861407
M. Wt: 371.52
InChI Key: WHNREZCCWYHSRK-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been widely studied due to their diverse biological activities . They are often used in the synthesis of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves the reaction of a diketone (like acetylacetone) with a nitrogen-containing compound (like urea or guanidine). The specific synthesis pathway for your compound would depend on the exact substituents and their positions .


Molecular Structure Analysis

The molecular structure of a compound like this would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The various substituents attached to this ring would determine the specific properties of the compound .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that your compound would undergo would depend on the nature of the substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure, the nature of its substituents, and the conditions under which it is studied .

Safety And Hazards

The safety and hazards associated with a compound like this would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled .

Future Directions

Research on pyrimidine derivatives is ongoing, and future directions could include the development of new synthesis methods, the exploration of new biological activities, and the design of new drugs .

properties

IUPAC Name

4,6-dimethyl-2-[[5-methylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5S2/c1-13-11-14(2)20-17(19-13)25-12-16-21-22-18(24-3)23(16)10-9-15-7-5-4-6-8-15/h4-8,11H,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNREZCCWYHSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(N2CCC3=CC=CC=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethyl-2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

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